molecular formula C20H27N5O5 B2615518 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941885-79-6

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2615518
CAS No.: 941885-79-6
M. Wt: 417.466
InChI Key: OHMJQILEIBGBCM-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a xanthine core (1,3-dimethylxanthine) substituted at positions 7 and 6. The 7-position features a 2-hydroxy-3-(m-tolyloxy)propyl chain, introducing both hydrophilic (hydroxy) and lipophilic (m-tolyloxy) moieties.

Properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5/c1-12-6-5-7-15(8-12)30-11-14(27)10-25-16-17(22-19(25)21-9-13(2)26)23(3)20(29)24(4)18(16)28/h5-8,13-14,26-27H,9-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMJQILEIBGBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)O)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis. A possible synthetic route could include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Step 1: Introduction of the 2-hydroxy-3-(m-tolyloxy)propyl group via an alkylation reaction. This might involve the reaction of a purine derivative with an appropriate alkyl halide in the presence of a base.

    Step 2: Introduction of the 2-hydroxypropylamino group through a nucleophilic substitution reaction. This could involve reacting the intermediate from Step 1 with a suitable amine.

    Step 3: Final modifications and purification steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time adjustments to maximize yield.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Hydroxy Group Reactions

The compound contains multiple hydroxyl groups (positions 2-hydroxypropyl and m-tolyloxy substituents).

Oxidation

Hydroxyl groups can undergo oxidation to ketones or carboxylic acids under appropriate conditions (e.g., using oxidizing agents like KMnO4 or CrO3). For example:

  • 2-hydroxypropyl group : Oxidation could convert the secondary alcohol to a ketone (2-ketopropyl).

  • m-tolyloxy group : Oxidation of the phenolic ether may lead to quinone formation.

Reaction TypeConditionsProduct
OxidationKMnO4 (acidic), CrO3Ketone/quinone derivatives

Acetylation

Hydroxyls may react with acetylating agents (e.g., acetic anhydride) to form acetate esters, protecting the groups during further synthesis.

Amino Group Reactions

The 8-((2-hydroxypropyl)amino) substituent enables nucleophilic reactions:

Alkylation

The amino group can react with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.

Acylation

Reaction with acyl chlorides (e.g., benzoyl chloride) would yield amides.

Ether Group Reactions

The m-tolyloxy ether substituent is susceptible to cleavage:

Acidic Hydrolysis

Under strong acidic conditions (e.g., H2SO4, H2O), the ether could hydrolyze to a phenol and glycol.

Nucleophilic Substitution

The ether oxygen may act as a leaving group in nucleophilic displacement reactions (e.g., with Grignard reagents).

Purine Ring Reactions

The purine core (positions 1,3-dimethyl) may undergo:

Electrophilic Substitution

Nucleophilic attack at positions 7 or 8 (activated by methyl groups) could occur with electrophiles (e.g., bromine).

Alkylation

The ring’s nitrogen atoms may react with alkylating agents (e.g., ethyl bromide).

Stability and Analytical Methods

The compound’s stability is influenced by its functional groups:

  • Hydrolytic stability : Ether and amino groups may degrade under extreme pH conditions.

  • Analytical characterization : Techniques like HPLC and NMR spectroscopy are critical for monitoring reaction progress and purity .

Comparative Reactivity

A comparison of functional group reactivity in this compound and related purine derivatives:

Functional GroupReactivity Profile
Hydroxyl (-OH)High (oxidation, acetylation)
Amino (-NH2)Moderate (alkylation, acylation)
Ether (-O-)Low (cleavage requires harsh conditions)
Purine RingModerate (electrophilic substitution)

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications:

Antitumor Activity

Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For example, in vitro experiments with human breast cancer cells showed a significant reduction in cell viability and increased apoptotic markers when treated with this compound. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

Anti-inflammatory Effects

The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential utility in managing inflammatory diseases. In a model of acute inflammation, administration of the compound led to significant decreases in these cytokines, indicating its role as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect could have implications for treating neurodegenerative diseases. In vitro experiments revealed that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Antitumor Study

In a study involving human breast cancer cell lines, treatment with the compound resulted in a substantial reduction in cell viability and increased markers of apoptosis compared to control groups. This suggests a promising role for the compound in cancer therapy.

Anti-inflammatory Study

In an experimental model of acute inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential use in inflammatory conditions.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls, highlighting its neuroprotective potential.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amino groups might form hydrogen bonds with target molecules, while the aromatic ring could participate in π-π interactions.

Comparison with Similar Compounds

Table 1: Comparison of Tolyloxy Derivatives

Property m-Tolyloxy Derivative p-Tolyloxy Derivative
Substituent Position Meta (C₃ of phenyl) Para (C₄ of phenyl)
Calculated LogP* ~1.8 (estimated) ~2.1 (estimated)
Potential Target Adenosine A₂ₐ receptor Adenosine A₁ receptor

*LogP estimated using fragment-based methods (e.g., Crippen’s method).

Purine vs. Pyrimidine Core Analogues

Pyrimidine-2,4-dione derivatives () share functional similarities but differ in core structure:

  • Methoxymethyl groups at N1 and N3 enhance metabolic stability compared to hydroxylated purine derivatives. Biological Activity: Pyrimidine derivatives are less commonly associated with adenosine receptor modulation but may target thymidylate synthase or dihydroorotate dehydrogenase .

Table 2: Purine vs. Pyrimidine Derivatives

Feature Target Purine Derivative Pyrimidine Derivative (Compound 7)
Core Structure Bicyclic (purine) Monocyclic (pyrimidine)
Key Substituents m-Tolyloxy, hydroxypropylamino Hydroxymethyl, methoxymethyl
Calculated Molecular Weight ~463 g/mol 302 g/mol
Therapeutic Potential Neuroprotective, anti-inflammatory Antiviral, anticancer

Substituent Variability in Purine Derivatives

8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione ()

  • Structural Differences: 7-position: 3-phenylpropyl chain (vs. m-tolyloxypropyl in the target compound). 8-position: 2-hydroxyethylamino (shorter chain vs. 2-hydroxypropylamino).
  • Implications :
    • The phenylpropyl group increases lipophilicity (LogP ~2.5), favoring CNS penetration.
    • The shorter hydroxyethyl chain may reduce solubility but improve metabolic stability by limiting oxidative degradation .

7-R-8-Substituted 1,3-Dimethylxanthines ()

  • Synthesized derivatives include 7-phenethyl and 7-(3-(4-trifluoromethoxy)phenylprop-2-inyl) groups.
  • Key Findings: Electron-withdrawing groups (e.g., trifluoromethoxy) enhance metabolic resistance. Virtual screening (Chemicalize.org ) predicts improved drug-likeness (Lipinski’s Rule compliance) for hydroxypropylamino-substituted xanthines compared to thio/hydrazine derivatives .

Table 3: Substituent Effects on Purine Derivatives

Compound 7-Substituent 8-Substituent Predicted LogP
Target Compound m-Tolyloxypropyl 2-Hydroxypropylamino 1.8
Compound 3-Phenylpropyl 2-Hydroxyethylamino 2.5
Compound 3-(4-Trifluoromethoxy)phenylpropynyl Thioethyl 3.2

Biological Activity

The compound 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H24N4O4
  • Molecular Weight : 336.39 g/mol
  • IUPAC Name : this compound

The presence of multiple functional groups such as hydroxyls and amines suggests potential interactions with various biological targets.

  • Adenosine Receptor Modulation :
    • The compound exhibits activity as an adenosine receptor modulator, particularly influencing A1 and A2A receptors. This modulation is crucial in various physiological processes including cardiac function and neurotransmission.
  • Antioxidant Properties :
    • Preliminary studies indicate that the compound may possess antioxidant properties, which can mitigate oxidative stress in cellular environments.
  • Inhibition of Enzymatic Activity :
    • Research suggests that this purine derivative may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and apoptosis.

Pharmacological Effects

  • Neuroprotective Effects :
    • In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases.
  • Anti-inflammatory Activity :
    • The compound has demonstrated anti-inflammatory effects in animal models, indicating its potential use in treating inflammatory disorders.

Study 1: Neuroprotection in Animal Models

A study conducted on rodents evaluated the neuroprotective effects of the compound against ischemic injury. Results indicated a significant reduction in neuronal death when treated with the compound prior to induced ischemia. The mechanism was attributed to enhanced adenosine signaling pathways that promote cell survival under stress conditions.

Study 2: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, suggesting its potential role as a therapeutic agent against oxidative stress-related conditions.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Adenosine Receptor ModulationA1 and A2A receptor interaction
Antioxidant PropertiesRadical scavenging
NeuroprotectionEnhanced cell survival
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines

Q & A

Q. What in vivo models are suitable for assessing toxicity and efficacy?

  • Methodological Answer :
  • Step 1 : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic studies (dose: 10–50 mg/kg).
  • Step 2 : Monitor biomarkers (e.g., serum creatinine for nephrotoxicity) as in ’s zoospore study framework .
  • Step 3 : Perform histopathological analysis of liver/kidney tissues post-administration.

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